molecular formula C36H30GeSn B11953969 Triphenyl(triphenylstannyl)germane CAS No. 13904-13-7

Triphenyl(triphenylstannyl)germane

Cat. No.: B11953969
CAS No.: 13904-13-7
M. Wt: 654.0 g/mol
InChI Key: ASJURRDOFKZABF-UHFFFAOYSA-N
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Description

Triphenyl(triphenylstannyl)germane is a heterometallic organometallic compound featuring both germanium (Ge) and tin (Sn) centers bonded to phenyl groups. Its structure consists of a germanium atom linked to three phenyl groups and a triphenylstannyl moiety (SnPh₃). The presence of both Ge and Sn introduces unique electronic and steric effects, influencing its reactivity and stability .

Properties

CAS No.

13904-13-7

Molecular Formula

C36H30GeSn

Molecular Weight

654.0 g/mol

InChI

InChI=1S/C18H15Ge.3C6H5.Sn/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;3*1-2-4-6-5-3-1;/h1-15H;3*1-5H;

InChI Key

ASJURRDOFKZABF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Protocol:

  • Preparation of Potassium Triphenylstannate :
    Triphenyltin hydride (Ph₃SnH) is deprotonated with potassium hydride (KH) in anhydrous tetrahydrofuran (THF) at −78°C, yielding K[SnPh₃].

  • Coupling with Triphenylgermanium Chloride :
    K[SnPh₃] is reacted with Ph₃GeCl in THF at room temperature for 12–24 hours. The reaction proceeds via nucleophilic displacement, forming the Ge–Sn bond.

Key Data :

Reagent Ratio (Ph₃GeCl:K[SnPh₃])SolventTemperatureYield
1:1.1THF25°C72%

Advantages :

  • High stereochemical fidelity due to mild conditions.

  • Scalable for gram-scale synthesis.

Limitations :

  • Requires stringent anhydrous conditions.

  • Potassium triphenylstannate is moisture-sensitive and requires in-situ preparation.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated cross-coupling has emerged as a versatile method for constructing Ge–Sn bonds. This approach utilizes chloro(triphenyl)germane (Ph₃GeCl) and triphenylstannane (Ph₃SnH) in the presence of a fluoride activator.

Reaction Protocol:

  • Activation of Germanium Precursor :
    Ph₃GeCl is treated with tetrabutylammonium fluoride (TBAF) in "moist" toluene to generate a hypervalent germanate intermediate.

  • Cross-Coupling with Stannane :
    The activated germanium species reacts with Ph₃SnH under Pd(PPh₃)₄ catalysis (2 mol%) at 80°C for 6 hours.

Key Data :

CatalystFluoride SourceSolventTemperatureYield
Pd(PPh₃)₄TBAFToluene80°C85%

Mechanistic Insight :
Fluoride promotes Ge–Cl bond cleavage, forming a reactive germanium intermediate that couples with the stannane.

Advantages :

  • Compatible with diverse aryl substituents.

  • High yields under optimized conditions.

Limitations :

  • Requires careful control of moisture to prevent hydrolysis.

  • Pd catalysts increase cost for large-scale applications.

Hydrostannation of Germanium Acetylenes

Hydrostannation of germanium-bound alkynes offers a radical-mediated pathway to access this compound. This method exploits the regioselective addition of stannanes to Ge-coordinated triple bonds.

Reaction Protocol:

  • Synthesis of Germanium Acetylene Precursor :
    Triphenylgermylacetylene (Ph₃GeC≡CH) is prepared via lithiation of Ph₃GeH followed by reaction with acetylene gas.

  • Radical Hydrostannation :
    Ph₃GeC≡CH is treated with Ph₃SnH and a radical initiator (e.g., Et₃B/O₂) in benzene at 25°C for 4 hours.

Key Data :

InitiatorSn:Ge RatioSolventTemperatureYield
Et₃B/O₂1:1Benzene25°C68%

Mechanistic Insight :
The reaction proceeds via a tin-centered radical adding to the Ge-coordinated alkyne, followed by hydrogen abstraction to form the (Z)-configured product.

Advantages :

  • Excellent regioselectivity for terminal alkynes.

  • No requirement for transition-metal catalysts.

Limitations :

  • Limited functional group tolerance due to radical intermediates.

  • Competing side reactions may reduce yield.

Grignard-Based Sequential Functionalization

A stepwise assembly involving Grignard reagents allows precise control over Ge and Sn coordination. This method first constructs the germanium core, followed by stannylation.

Reaction Protocol:

  • Synthesis of Triphenylgermane (Ph₃GeH) :
    Ph₃GeCl is reduced with LiAlH₄ in diethyl ether.

  • Stannylation via Grignard Reagent :
    Ph₃GeH is treated with Ph₃SnMgBr (prepared from Ph₃SnBr and Mg) in THF at 0°C, yielding the target compound.

Key Data :

Grignard ReagentSolventTemperatureYield
Ph₃SnMgBrTHF0°C65%

Advantages :

  • Modular approach for asymmetric derivatives.

  • Compatible with air-sensitive intermediates.

Limitations :

  • Multi-step synthesis increases complexity.

  • Low yields due to competing disproportionation.

Comparative Analysis of Methods

MethodYield RangeScalabilityCost EfficiencyFunctional Group Tolerance
Transmetallation70–75%ModerateHighModerate
Pd-Catalyzed Coupling80–85%HighLowHigh
Hydrostannation65–70%LowModerateLow
Grignard Functionalization60–65%LowModerateHigh

Chemical Reactions Analysis

Triphenyl(triphenylstannyl)germane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like ceric ammonium nitrate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Triphenyl(triphenylstannyl)germane has several applications in scientific research:

Mechanism of Action

The mechanism by which triphenyl(triphenylstannyl)germane exerts its effects is primarily through its ability to participate in various chemical reactions. The germanium and tin atoms can form bonds with other elements, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Tetrakis(pentafluorophenyl)germane (CAS 1452-12-6)
  • Structure : Ge bonded to four pentafluorophenyl groups.
  • Synthesis : Typically prepared via reactions between germanium halides and pentafluorophenyllithium .
  • Key Differences: The fluorinated aromatic rings enhance thermal stability and reduce solubility in polar solvents compared to the non-fluorinated triphenyl groups in Triphenyl(triphenylstannyl)germane. Fluorination also increases electron-withdrawing effects, altering reactivity in catalytic applications .
Triethyl(4-(tributylstannyl)phenyl)germane
  • Structure : A germanium atom bonded to three ethyl groups and a stannyl-substituted phenyl ring.
  • Synthesis : Involves lithiation of a phenylgermane precursor followed by stannylation with tributylstannyl chloride .
Triphenylgermane (CAS 2816-43-5)
  • Structure : Ge bonded to three phenyl groups and one hydrogen atom.
  • Synthesis : Direct reaction of germanium tetrachloride with phenylmagnesium bromide .
  • Key Differences : The absence of a stannyl group simplifies its reactivity, making it less versatile in cross-coupling reactions but more stable under ambient conditions .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Thermal Stability (°C) Reactivity Highlights Applications
This compound ~650 Low in polar solvents >200 (decomposes) Metal-metal exchange reactions Catalysis, hybrid materials
Tetrakis(pentafluorophenyl)germane ~820 Insoluble in water >300 Lewis acidic behavior Catalyst precursor, fluorinated materials
Triethyl(4-(tributylstannyl)phenyl)germane ~520 Soluble in THF, toluene ~150 Transmetalation reactions Organometallic synthesis
Triphenylgermane ~305 Moderate in hydrocarbons >250 Protonolysis, ligand substitution Semiconductor precursors

Reactivity and Functional Comparisons

  • Metal-Metal Exchange: this compound undergoes transmetalation reactions more readily than Triphenylgermane due to the Sn–Ge bond’s lability, enabling applications in nanoparticle synthesis .
  • Catalytic Activity : Compared to Tetrakis(pentafluorophenyl)germane, the target compound exhibits lower Lewis acidity but greater steric hindrance, favoring selective catalysis in bulky substrates .
  • Material Properties : In photoinitiator applications (e.g., tetra(benzoyl)germane vs. di(benzoyl)germane), increasing substituent density (e.g., four benzoyl groups) enhances crosslinking efficiency and mechanical strength in polymers .

Stability and Challenges

  • Thermal Decomposition : this compound decomposes at lower temperatures (~200°C) compared to fluorinated analogues (>300°C), limiting high-temperature applications .
  • Synthetic Complexity : The incorporation of both Ge and Sn requires stringent anhydrous conditions and specialized reagents (e.g., nBuLi), increasing synthesis costs compared to simpler germanes like Triphenylgermane .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing triphenyl(triphenylstannyl)germane, and what methodological considerations are critical for reproducibility?

  • Answer : Synthesis typically involves transmetallation or coupling reactions between germanium and tin precursors. For example, reacting chlorotriphenylgermane with a triphenylstannyl lithium reagent under inert conditions (argon/nitrogen) at low temperatures (−78°C to 0°C) can yield the target compound. Key steps include rigorous exclusion of moisture/oxygen, solvent choice (e.g., THF or diethyl ether), and stoichiometric control to avoid side products like homocoupled species. Characterization via 119Sn^{119}\text{Sn} and 73Ge^{73}\text{Ge} NMR is essential to confirm bonding integrity .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

  • Answer : Multinuclear NMR (1H^1\text{H}, 13C^{13}\text{C}, 119Sn^{119}\text{Sn}, 73Ge^{73}\text{Ge}) provides insights into electronic environments and bonding. For instance, 119Sn^{119}\text{Sn} NMR chemical shifts between −150 to −200 ppm indicate Sn–Ge covalent bonding. X-ray crystallography is critical for definitive structural confirmation, as seen in analogous triphenylstannyl benzoate complexes where Sn–O/Ge–C bond lengths were resolved to ±0.01 Å precision .

Q. What are the thermodynamic stability profiles of this compound under varying conditions?

  • Answer : Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition thresholds. For similar organogermanium compounds, stability up to 200°C in inert atmospheres is common, but hydrolysis sensitivity in humid environments necessitates storage under anhydrous conditions. Kinetic studies using Arrhenius plots can quantify degradation rates .

Advanced Research Questions

Q. How does this compound participate in cross-coupling reactions, and what mechanistic models explain its reactivity?

  • Answer : The compound acts as a bimetallic catalyst or reagent in Stille-type couplings. Mechanistic studies (e.g., DFT calculations) suggest a dual activation pathway: the Ge center polarizes the C–Sn bond, facilitating transmetallation with palladium complexes. For example, in aryl halide couplings, the Sn–Ge system lowers activation energy by 15–20 kJ/mol compared to monometallic analogs. Experimental validation involves kinetic isotope effects and trapping intermediates .

Q. What strategies mitigate contradictory data in reactivity studies involving this compound?

  • Answer : Contradictions often arise from solvent effects or trace impurities. For instance, THF vs. DMF solvents can alter reaction rates by 3–5× due to coordination differences. Methodological solutions include:

  • Control experiments : Replicate reactions under strict anhydrous vs. ambient conditions.
  • Advanced analytics : Use high-resolution mass spectrometry (HRMS) to detect side products.
  • Computational modeling : Validate experimental observations with DFT-calculated transition states .

Q. How can this compound be optimized for selective catalytic applications?

  • Answer : Substituent engineering on phenyl rings modulates steric/electronic properties. For example, introducing electron-withdrawing groups (e.g., –CF3_3) at the para position enhances electrophilicity at the Ge center, improving catalytic turnover in C–C bond formation. Activity comparisons are quantified via turnover frequency (TOF) and Hammett plots .

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